(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-3-28-17-7-6-8-18-19(17)23(2)21(29-18)22-20(25)15-9-11-16(12-10-15)30(26,27)24-13-4-5-14-24/h6-12H,3-5,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASARBQKUGQHASF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 366.43 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The benzothiazole moiety is known for its ability to inhibit enzymes and modulate receptor signaling pathways, which can lead to diverse pharmacological effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It could interact with specific receptors, altering their signaling pathways.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related benzothiazole derivatives possess considerable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 6h | 0.78 | Staphylococcus aureus |
| 6i | 3.125 | E. coli |
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. For example, it has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF7 | 20 | Cell cycle arrest |
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study published in Journal of Antimicrobial Chemotherapy investigated the efficacy of various benzothiazole derivatives against bacterial pathogens. The results indicated that compounds with similar structural features to this compound showed promising antibacterial activity, particularly against Gram-positive bacteria . -
Anticancer Mechanisms :
Research in Cancer Letters demonstrated that benzothiazole derivatives could inhibit tumor growth in vivo by inducing apoptosis and inhibiting angiogenesis. The study highlighted the importance of the sulfonamide group in enhancing cytotoxicity towards cancer cells .
Comparison with Similar Compounds
Substituent Effects on the Benzo[d]thiazole Core
The benzo[d]thiazole moiety is a common feature in several analogs, but substituent variations significantly influence physicochemical and binding properties:
- Ethoxy vs. Fluoro/Propynyl Groups : The ethoxy group in the target compound enhances electron-donating effects compared to the electron-withdrawing fluoro group in or the sterically bulky propynyl group in . These differences may alter π-stacking interactions or metabolic stability.
- Pyrrolidinyl vs. The diethylsulfamoyl group in introduces two alkyl chains, increasing lipophilicity but possibly reducing solubility.
Sulfonyl/Sulfamoyl Functional Groups
Sulfonyl and sulfamoyl groups are critical for hydrogen bonding and electrostatic interactions:
- Target Compound : The pyrrolidinylsulfonyl group balances solubility (via the cyclic amine) and rigidity, favoring target engagement .
- Diethylsulfamoyl () : The N,N-diethyl substitution may enhance membrane permeability but could lead to faster metabolic clearance due to cytochrome P450 interactions.
- Azepan-1-ylsulfonyl () : The larger azepane ring might confer prolonged half-life but reduce binding affinity in constrained active sites.
Tautomerism and Stability
For example, compounds like 5-(4-sulfonylphenyl)-1,2,4-triazole-3-thiones exist in thione-thiol tautomeric equilibria, stabilized by intramolecular hydrogen bonding. The absence of νS-H (~2500–2600 cm⁻¹) in IR spectra confirms dominance of the thione form in similar structures, which likely applies to the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
